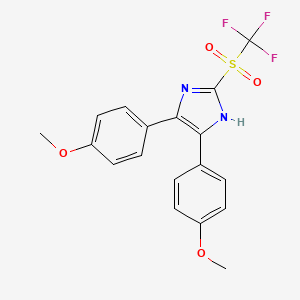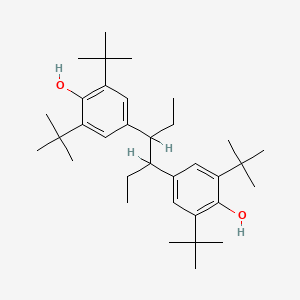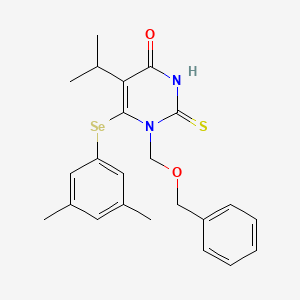![molecular formula C18H22O4 B12777732 4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol CAS No. 103185-28-0](/img/structure/B12777732.png)
4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nordihydroguaiaretic Acid . It is a naturally occurring antioxidant found in the resin of the creosote bush. This compound has been studied for its various biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nordihydroguaiaretic Acid can be synthesized through several methods. One common synthetic route involves the oxidative coupling of catechol derivatives. The reaction typically requires a catalyst such as copper or iron salts and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, Nordihydroguaiaretic Acid is often extracted from the creosote bush. The extraction process involves solvent extraction followed by purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nordihydroguaiaretic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Nordihydroguaiaretic Acid has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used as a preservative in food and cosmetic products due to its antioxidant properties.
Wirkmechanismus
Nordihydroguaiaretic Acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits enzymes involved in the metabolism of arachidonic acid, such as lipoxygenase and cyclooxygenase, which play a role in inflammation and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallic Acid: Another naturally occurring antioxidant with similar phenolic properties.
Catechol: A precursor in the synthesis of Nordihydroguaiaretic Acid and other related compounds.
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
Nordihydroguaiaretic Acid is unique due to its dual role as both an antioxidant and an enzyme inhibitor. This dual functionality makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
103185-28-0 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-[(2S,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
HCZKYJDFEPMADG-RYUDHWBXSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


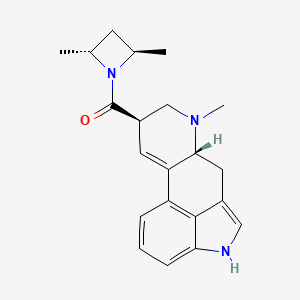
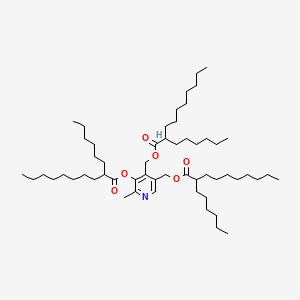
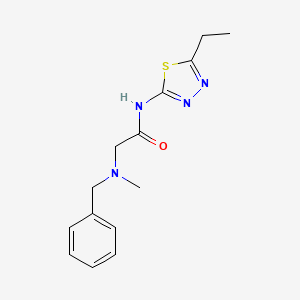
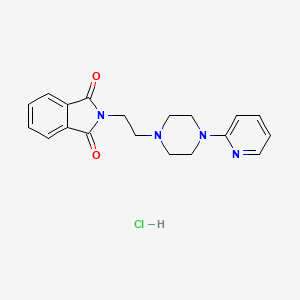
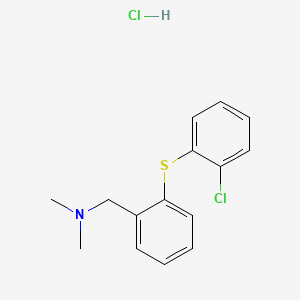
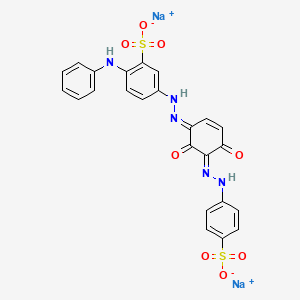


![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
